![molecular formula C11H15N B13318482 [3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
[3-(1-Methylcyclopropyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound characterized by a phenyl ring substituted with a methanamine group and a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Methylcyclopropyl)phenyl]methanamine typically involves the reaction of a suitable precursor with reagents that introduce the methanamine and 1-methylcyclopropyl groups. One common method involves the use of acid-amine coupling reactions, where an acid chloride reacts with an amine under controlled conditions .
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: [3-(1-Methylcyclopropyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(1-Methylcyclopropyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules. Its structural features make it a candidate for studying receptor binding and enzyme inhibition.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its efficacy and safety as a drug candidate for various medical conditions.
Mechanism of Action
The mechanism of action of [3-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride
- 1-[3-(1-Methylcyclopropyl)phenyl]methanamine
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and structural features.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
[3-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
IAYHMAVUQUUDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


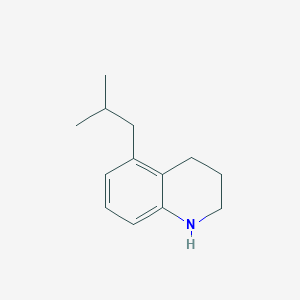
![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
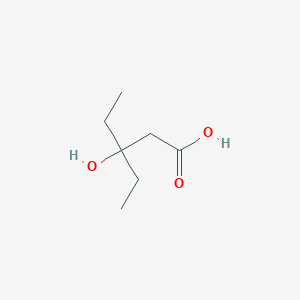
![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
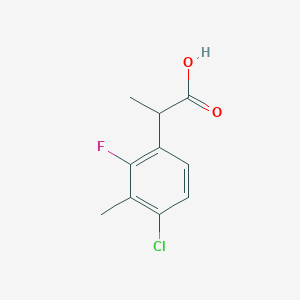
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
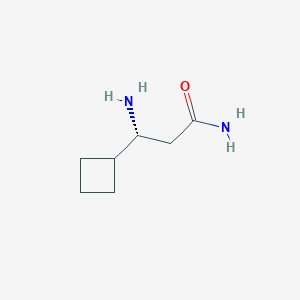
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)
![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)
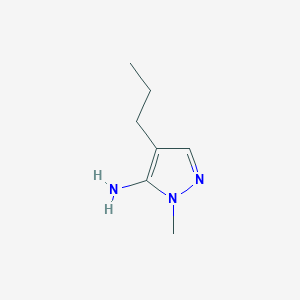
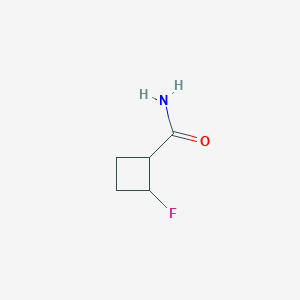
![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)
